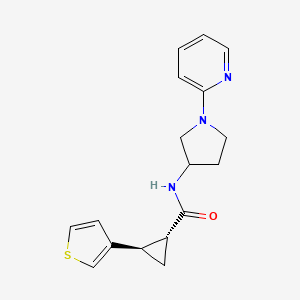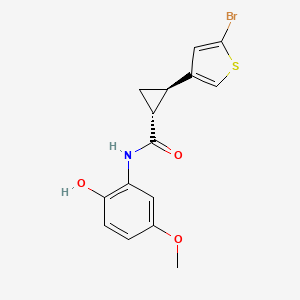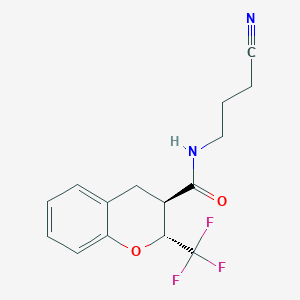![molecular formula C18H18N4O2S B7342407 1-(2-methyl-1,3-benzothiazol-5-yl)-3-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]urea](/img/structure/B7342407.png)
1-(2-methyl-1,3-benzothiazol-5-yl)-3-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MBTU is a synthetic compound that belongs to the class of benzothiazole derivatives. It was first synthesized by researchers at the University of Illinois in 2008. Since then, it has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of MBTU involves its ability to inhibit the activity of CDK9. CDK9 is a kinase enzyme that is involved in the regulation of gene expression and cell growth. By inhibiting CDK9, MBTU can prevent the growth and proliferation of cancer cells. It can also protect neurons from damage by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MBTU are largely related to its ability to inhibit CDK9. By doing so, it can prevent the growth and proliferation of cancer cells and protect neurons from damage. In addition, MBTU has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MBTU for lab experiments is its relatively simple synthesis method. This makes it easy to produce in large quantities for research purposes. In addition, MBTU has been shown to be effective in inhibiting the growth of cancer cells and protecting neurons from damage, making it a promising therapeutic agent.
However, there are also some limitations to using MBTU in lab experiments. One of the main limitations is its specificity for CDK9. While this makes it a promising therapeutic agent for cancer and neurodegenerative diseases, it also means that it may not be effective against other types of diseases or conditions.
Orientations Futures
There are several potential future directions for research on MBTU. One area of interest is in the development of more specific and potent CDK9 inhibitors. This could lead to the development of more effective cancer treatments and neuroprotective agents.
Another potential direction for research is in the development of MBTU-based drug delivery systems. This could improve the bioavailability and efficacy of the compound in vivo, making it a more effective therapeutic agent.
Finally, further research is needed to fully understand the biochemical and physiological effects of MBTU. This could lead to the development of new treatments for a variety of diseases and conditions.
Conclusion:
In conclusion, 1-(2-methyl-1,3-benzothiazol-5-yl)-3-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]urea (MBTU) is a promising therapeutic agent that has been studied extensively for its potential in the treatment of cancer and neurodegenerative diseases. Its ability to inhibit CDK9 and protect neurons from damage make it a promising candidate for future research and development. While there are some limitations to using MBTU in lab experiments, its relatively simple synthesis method and potential for drug delivery systems make it a promising compound for further study.
Méthodes De Synthèse
The synthesis of MBTU involves a multi-step process that begins with the reaction of 2-aminobenzothiazole with 2-bromoacetophenone to form 2-(2-bromoacetyl)benzothiazole. This intermediate is then reacted with 2-pyridinecarboxaldehyde to form the final product, MBTU. The synthesis of MBTU is a relatively simple process and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
MBTU has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that MBTU can inhibit the growth and proliferation of cancer cells, including breast, lung, and prostate cancer cells. It does this by targeting a specific enzyme, called CDK9, which is involved in cell division and growth.
In addition to its potential as a cancer treatment, MBTU has also been studied for its neuroprotective properties. Studies have shown that MBTU can protect neurons from damage caused by oxidative stress and inflammation. This makes it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-(2-methyl-1,3-benzothiazol-5-yl)-3-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-11-20-15-10-13(2-3-16(15)25-11)21-18(23)22-14-6-9-24-17(14)12-4-7-19-8-5-12/h2-5,7-8,10,14,17H,6,9H2,1H3,(H2,21,22,23)/t14-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYKPRWGZQGPKT-PBHICJAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)NC3CCOC3C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)N[C@@H]3CCO[C@H]3C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,5R)-5-[4-(2-chlorophenoxy)piperidine-1-carbonyl]oxolane-2-carboxamide](/img/structure/B7342330.png)

![(1R,3R)-3-phenyl-N-[2-(trifluoromethyl)phenyl]sulfonylcyclopentane-1-carboxamide](/img/structure/B7342347.png)


![1-[4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]-3-(3-methoxycyclobutyl)urea](/img/structure/B7342364.png)
![1-[(1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-yl]-3-[4-(methoxymethyl)-1,3-thiazol-2-yl]urea](/img/structure/B7342370.png)
![(1R,2R)-N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-thiophen-3-ylcyclopropane-1-carboxamide](/img/structure/B7342376.png)
![[3-(difluoromethoxy)piperidin-1-yl]-[(1R,2R)-2-thiophen-3-ylcyclopropyl]methanone](/img/structure/B7342379.png)
![1-[2-methyl-4-(2-methylpiperidine-1-carbonyl)phenyl]-3-[(1R,2S)-2-methyl-2-propan-2-yloxycyclopropyl]urea](/img/structure/B7342380.png)
![1-[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]-1-methyl-3-(4-sulfamoylphenyl)urea](/img/structure/B7342382.png)
![1-[(1R,3S)-2,2-dimethyl-3-phenylcyclopropyl]-3-[2,4-dimethyl-5-(trifluoromethyl)pyrazol-3-yl]urea](/img/structure/B7342413.png)
![1-[1-(3-cyanopyridin-2-yl)pyrazol-4-yl]-3-[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]urea](/img/structure/B7342419.png)